5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid
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Overview
Description
5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzoic acid core. It is a solid at room temperature and is used in various chemical and industrial applications.
Mechanism of Action
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution .
Biochemical Pathways
Benzoic acid derivatives can participate in a variety of biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-4-methoxy-3-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium) are commonly used.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Scientific Research Applications
5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-4-methylbenzoic acid
- 4-Bromo-2-fluoro-6-methylbenzoic acid
- Methyl 5-bromo-3-fluoro-2-methylbenzoate
Uniqueness
5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of bromine, fluorine, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxy-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYXSJIJFMMDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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